フルモルホ

概要

科学的研究の応用

Flumorph has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of fungicides on various pathogens.

Medicine: While primarily used in agriculture, flumorph’s effects on cellular structures make it a subject of interest in medical research.

作用機序

フルモルフは、Phytophthora melonisなどの病原菌の微小フィラメントの組織を破壊します。細胞壁材料の合成を阻害するのではなく、シスト胞子発芽と菌糸成長中の極性沈着を乱します。 この破壊は、主にF-アクチン組織の障害によるものであり、異常な細胞壁沈着と成長パターンにつながります .

類似化合物の比較

フルモルフは、ジメトモルフなどの他のカルボン酸アミド系殺菌剤に似ています。両方の化合物は、構造と病原菌に対する耐性パターンが似ています。 フルモルフは、微小フィラメント組織の特定の破壊において独自であり、他の殺菌剤とは異なります .

類似の化合物には以下が含まれます。

- ジメトモルフ

- シアゾファミド

- ジフルメトリム

生化学分析

Biochemical Properties

Flumorph interacts with various biomolecules, notably F-actin, a protein crucial for maintaining cell structure and function . It disrupts the organization of F-actin, leading to alterations in hyphal morphology and cell wall deposition patterns .

Cellular Effects

Flumorph has significant effects on cellular processes. It does not inhibit the synthesis of cell wall materials, but disturbs the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth . This disruption leads to the development of periodic swelling and the disruption of tip growth .

Molecular Mechanism

Flumorph’s mechanism of action involves the disruption of F-actin organization, either directly or indirectly . This disruption is accompanied by disorganized organelles, with each swelling of subapical hyphae associated with a nucleus . Upon removing flumorph, normal tip growth and organized F-actin are observed again .

Temporal Effects in Laboratory Settings

In laboratory settings, flumorph-resistant mutants showed decreases in hyphal growth in vitro and in sporulation both in vitro and on detached leaf tissues . These studies suggested that the risk of resistance developing was much lower for flumorph than metalaxyl .

Dosage Effects in Animal Models

While specific studies on flumorph’s dosage effects in animal models are limited, genotoxic effects of flumorph have been observed in various organs of mice . DNA damage, measured as comet tail length, was determined using the alkaline comet assay .

Metabolic Pathways

It is known that flumorph may utilize carbohydrate from the host environment to compensate for the cell wall stress it induces .

Transport and Distribution

It is known that flumorph is a systemic fungicide, suggesting it can be transported throughout the plant to combat pathogens .

Subcellular Localization

Given its impact on F-actin, a cytoskeletal protein, it is likely that flumorph interacts with components of the cell’s cytoskeleton .

準備方法

化学反応の分析

フルモルフは、次のようなさまざまな化学反応を起こします。

酸化: フルモルフは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

還元: フルモルフの還元反応はあまり一般的ではありませんが、特定の条件下で起こり得ます。

置換: フルモルフは、特に芳香環を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

フルモルフは、いくつかの科学研究の応用があります。

化学: 殺菌剤がさまざまな病原体に及ぼす影響を研究するためのモデル化合物として使用されます。

生物学: フルモルフは、殺菌剤が細胞構造、特に微小フィラメントに作用するメカニズムを理解するための研究に使用されています.

医学: 主に農業で使用されていますが、フルモルフの細胞構造への影響は、医学研究の対象となっています。

産業: フルモルフは、農業分野で広く使用されており、オオムシ菌類病原菌(うどんこ病や疫病など)が原因となる病気を防除します.

類似化合物との比較

Flumorph is similar to other carboxylic acid amide fungicides, such as dimethomorph. Both compounds share similar structures and pathogen-resistance patterns. flumorph is unique in its specific disruption of microfilament organization, which distinguishes it from other fungicides .

Similar compounds include:

- Dimethomorph

- Cyazofamid

- Diflumetorim

These compounds also exhibit fungicidal activity but differ in their specific mechanisms of action and target pathogens .

特性

IUPAC Name |

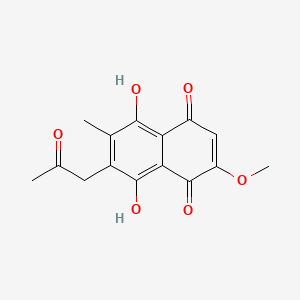

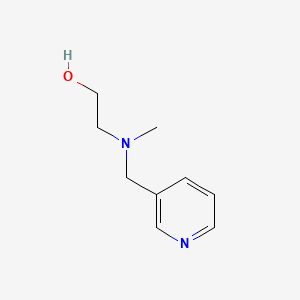

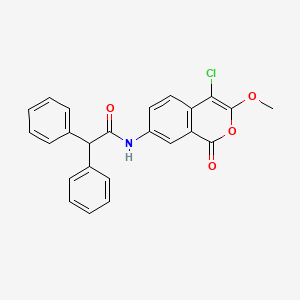

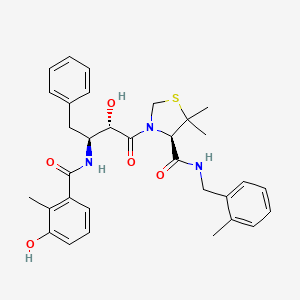

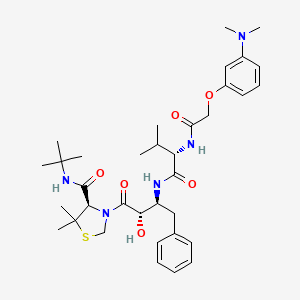

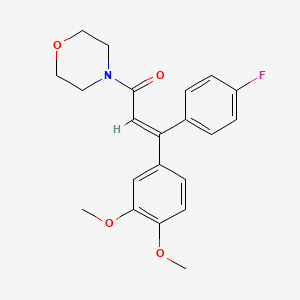

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSMMUEEAWFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058018 | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211867-47-9 | |

| Record name | Flumorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211867-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。